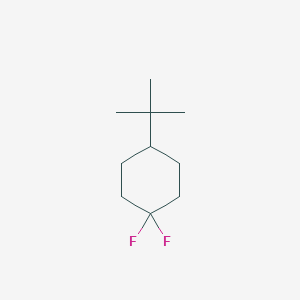

4-Tert-butyl-1,1-difluorocyclohexane

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Elucidation of 4 Tert Butyl 1,1 Difluorocyclohexane

Fundamental Principles of Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat Forms)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid the strain that would result from 120° bond angles in a planar structure, the ring puckers into several three-dimensional conformations. byjus.com The most stable of these is the chair conformation , which is characterized by its freedom from both angle strain and torsional strain. In this conformation, the carbon-carbon bond angles are very close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered relative to one another. ucalgary.calibretexts.org

Another key conformation is the boat form . While it also has negligible angle strain, it is less stable than the chair due to two primary factors: torsional strain from eclipsing C-H bonds on four of the carbon atoms and steric strain between the two "flagpole" hydrogen atoms, which are positioned close to each other at the "bow" and "stern" of the boat. ucalgary.cayoutube.com

To alleviate some of this instability, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation. ucalgary.ca This twisting reduces the flagpole interactions and the torsional strain, making the twist-boat more stable than the true boat conformation. libretexts.orgyoutube.com However, it remains significantly less stable than the chair form. wikipedia.org The interconversion between the two chair forms, known as a ring flip, necessarily passes through these higher-energy boat and twist-boat intermediates. youtube.com

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 | No angle strain, no torsional strain. ucalgary.calibretexts.org |

| Twist-Boat | ~5.5 | Reduced flagpole interactions and torsional strain compared to the boat. wikipedia.org |

| Boat | ~6.9 | Torsional strain and flagpole steric interactions. ucalgary.cawikipedia.org |

| Half-Chair | ~10 | Transition state between chair and twist-boat. wikipedia.org |

Impact of the Sterically Demanding Tert-butyl Group on Cyclohexane Conformation and Equilibria

When a substituent is introduced onto a cyclohexane ring, it can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The chair conformation allows for this distinction. Due to steric interactions, most substituents prefer the more spacious equatorial position.

The tert-butyl group is an exceptionally bulky substituent. When it is forced into an axial position, it experiences significant steric hindrance from the two axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions). chemistryschool.netfiveable.me This steric strain is so pronounced that the energy difference between the equatorial and axial conformations for a tert-butyl group is approximately 4.9 kcal/mol. masterorganicchemistry.com This large energy difference effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group is in the equatorial position. chemistryschool.net The equilibrium so heavily favors the equatorial conformer (by a ratio of about 10,000:1) that the ring's flexibility to "flip" to the alternative chair form is severely restricted. masterorganicchemistry.com This conformational locking is a critical tool in stereochemical studies, as it provides a rigid framework for analyzing the effects of other substituents.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 |

| -Cl | 0.52 pharmacy180.com |

| -Br | 0.55 pharmacy180.com |

| -OH | 0.87 masterorganicchemistry.com |

| -CH3 | 1.74 wikipedia.org |

| -CH(CH3)2 (isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH3)3 (tert-butyl) | ~5.0 wikipedia.org |

Conformational Dynamics and Inversion Barriers in 4-Tert-butyl-1,1-difluorocyclohexane

Analysis of Chair-Chair Interconversion Processes

In this compound, the bulky tert-butyl group at the C4 position overwhelmingly favors the equatorial position to minimize steric strain. This effectively locks the ring in a specific chair conformation. The 1,1-difluoro substitution is at the C1 position. Consequently, the chair-chair interconversion that is typically rapid in unsubstituted cyclohexane is significantly biased.

The interconversion would involve the tert-butyl group moving from an equatorial to a highly unfavorable axial position. The energy barrier for this process is substantial. The transition state for the ring flip is a high-energy half-chair conformation. The molecule must pass through a twist-boat intermediate to reach the other chair form. wikipedia.org However, due to the large energy penalty of an axial tert-butyl group, the population of the ring-flipped conformer is negligible at room temperature.

Determination of Conformational Free Energy Differences and Activation Parameters

The conformational free energy difference (ΔG°) between the two chair conformers of this compound is dominated by the A-value of the tert-butyl group. The A-value represents the free energy difference between the axial and equatorial positions of a substituent. For the tert-butyl group, this value is approximately 5 kcal/mol.

In contrast, the gem-difluoro group at the C1 position does not have a strong conformational preference. The A-value for a single fluorine atom is small, around 0.24-0.38 kcal/mol. While there will be electronic interactions associated with the CF₂ group, its steric demand is much less significant than that of the tert-butyl group.

Therefore, the equilibrium lies heavily towards the conformer with the equatorial tert-butyl group. The free energy difference can be estimated to be close to the A-value of the tert-butyl group itself. Dynamic NMR spectroscopy is a common technique to measure the activation parameters for chair-chair interconversion. By studying the coalescence temperature of signals, the free energy of activation (ΔG‡) for the ring flip can be determined. For monosubstituted cyclohexanes, these barriers are typically in the range of 10-11 kcal/mol. For this compound, the barrier to convert from the stable (equatorial-t-Bu) to the unstable (axial-t-Bu) conformer would be significantly higher than the reverse process.

| Parameter | Estimated Value (kcal/mol) | Notes |

|---|---|---|

| ΔG° (Conformational Free Energy Difference) | ~5.0 | Primarily determined by the A-value of the tert-butyl group. |

| ΔG‡ (Activation Free Energy for Ring Flip) | >11 | Expected to be higher than that of cyclohexane due to the bulky tert-butyl group passing through a high-energy transition state. |

Stereoelectronic Effects Imparted by Geminal Difluorination on the Cyclohexane Ring

Investigation of the Fluorine Perlin-like Effect and its Origins (Hyperconjugation, Dipolar Interactions, Induced Current Density)

The presence of a gem-difluoro group at one of the carbon atoms in the cyclohexane ring introduces significant stereoelectronic effects. nih.gov One such phenomenon is the "fluorine Perlin-like effect," which relates to the influence of the fluorine atoms on the one-bond C-F coupling constants in NMR spectroscopy. This effect is analogous to the Perlin effect observed in carbohydrates, which relates C-H coupling constants to the orientation of adjacent oxygen atoms.

The origins of these stereoelectronic effects are complex and are attributed to a combination of factors:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the case of 1,1-difluorocyclohexane, there can be hyperconjugative interactions between C-C or C-H bonding orbitals and the low-lying C-F antibonding orbitals (σC-F). st-andrews.ac.ukrsc.org The strength of this interaction is highly dependent on the dihedral angle between the orbitals, and thus on the conformation of the ring. For instance, an anti-periplanar arrangement of a C-C bond and a C-F bond allows for maximum σ → σ* overlap, leading to stabilization of that conformer and a lengthening of the C-C bond and shortening of the C-F bond.

Dipolar Interactions: The C-F bond is highly polarized, with a significant partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. These bond dipoles can interact with each other and with other polar bonds in the molecule. nih.gov These electrostatic interactions can either be stabilizing or destabilizing depending on the geometry of the molecule. In some cases, dipolar repulsion can lead to a preference for a conformation that minimizes these unfavorable interactions, even if it is not the most stable from a purely steric or hyperconjugative standpoint.

Induced Current Density: This is a more advanced concept related to the response of the electron cloud to an external magnetic field, which is relevant in the context of NMR spectroscopy. The presence of electronegative fluorine atoms can significantly alter the electron density distribution within the molecule, which in turn affects the magnetic shielding of the nuclei and the observed coupling constants.

Influence of Fluorine on Intramolecular Interactions (e.g., Gauche Effects, Anomeric Effects)

The introduction of a gem-difluoro group at the C-1 position of the 4-tert-butylcyclohexane framework significantly alters the intramolecular electronic environment, leading to notable stereoelectronic effects. The high electronegativity of the fluorine atoms induces a strong polarization of the C-F bonds and the C-1 carbon, which in turn influences the entire cyclohexane ring. This electronic perturbation gives rise to specific intramolecular interactions, such as gauche and anomeric-type effects, that play a crucial role in the molecule's conformational behavior.

Gauche Effects: The "fluorine gauche effect" describes the tendency for a gauche conformation to be more stable than the anti conformation in systems containing fluorine atoms. researchgate.net This phenomenon is attributed to a combination of stabilizing hyperconjugative interactions and electrostatic factors. researchgate.net In 1,2-difluoroethane, for example, the gauche conformer is more stable than the anti conformer. researchgate.net Within the rigid chair conformation of this compound, the axial and equatorial fluorine atoms are locked into specific dihedral angles with the adjacent C-H and C-C bonds at the C-2 and C-6 positions. These fixed arrangements result in inherent gauche interactions. The stability of these interactions is influenced by hyperconjugation, specifically the donation of electron density from an adjacent C-H or C-C bonding orbital into the antibonding σ* orbital of the C-F bond.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Gauche Effect | Tendency for a gauche arrangement between fluorine and an adjacent group to be energetically favorable over an anti arrangement. researchgate.net | The fixed chair conformation establishes specific gauche relationships between the C1-F bonds and the C2/C6 C-H and C-C bonds, contributing to the overall stability. |

| Pseudo-Anomeric Effect | Stabilizing electronic interactions arising from the strong electron-withdrawing nature of the CF2 group, analogous to the classic anomeric effect. nih.govnih.gov | The CF2 group alters the electronic properties of the cyclohexane ring, influencing conformational stability through hyperconjugative and electrostatic interactions. |

| Dipole-Dipole Interactions | Repulsive or attractive interactions between the dipoles of the two C-F bonds and other polarized bonds in the molecule. | The strong dipoles of the C-F bonds contribute to the molecule's overall polarity and conformational energy. |

Stereochemical Characterization of Fluorine and Hydrogen Substituents in this compound (Axial vs. Equatorial Preferences)

The stereochemistry of this compound is largely dictated by the conformational preference of the bulky tert-butyl group. Due to its significant steric bulk, the tert-butyl group strongly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at the C-3 and C-5 positions. libretexts.orglibretexts.orgpearson.com This energetic preference is so pronounced that the tert-butyl group effectively acts as a "conformational lock," holding the cyclohexane ring in a rigid chair conformation. reddit.com

With the tert-butyl group fixed in the equatorial position at C-4, the stereochemical positions of all other substituents on the ring are consequently defined. At the C-1 position, the geminal difluoro substituents are forced to occupy the two available positions: one axial and one equatorial. Unlike monosubstituted cyclohexanes, a ring flip to an alternative chair conformation, which would place the tert-butyl group in the highly unfavorable axial position, is energetically prohibitive. libretexts.orgmasterorganicchemistry.com

The precise assignment of the axial and equatorial fluorine and hydrogen atoms has been achieved through detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies. modgraph.co.uk The proton, carbon, and fluorine NMR spectra provide definitive evidence for the stereochemical arrangement.

Key findings from NMR analysis include:

Distinct Fluorine Resonances: The axial and equatorial fluorine atoms are chemically non-equivalent and therefore exhibit separate signals in the ¹⁹F NMR spectrum. modgraph.co.uk

Proton-Fluorine Coupling: The magnitude of the coupling constants (J-values) between fluorine and adjacent protons is highly dependent on their dihedral angle, as described by the Karplus equation. reddit.com The axial fluorine typically shows a large ³J(HF) coupling to the axial protons at C-2 and C-6 (anti-periplanar relationship, ~180°), while the coupling to the equatorial protons is smaller (gauche relationship, ~60°). modgraph.co.uk

Chemical Shifts: The axial and equatorial protons on the same carbon atom (e.g., at C-2 and C-6) have distinct chemical shifts, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts. modgraph.co.uk

These spectroscopic features allow for the unambiguous characterization of each substituent's stereochemical orientation. The axial fluorine resonance is particularly distinctive due to its large ³J(HF) couplings. modgraph.co.uk

| Position | Substituent | Preferred Orientation | Primary Reason |

|---|---|---|---|

| C-4 | Tert-butyl | Equatorial | Minimization of severe 1,3-diaxial steric strain. libretexts.orglibretexts.orgmasterorganicchemistry.com |

| C-1 | Fluorine-1 | Axial | Fixed by the locked chair conformation; one of each orientation is required for a gem-disubstituted carbon. |

| Fluorine-2 | Equatorial | ||

| C-2, C-6 | Hydrogen-1 | Axial | Standard hydrogen positions in a chair cyclohexane. |

| Hydrogen-2 | Equatorial | ||

| C-3, C-5 | Hydrogen-1 | Axial | Standard hydrogen positions in a chair cyclohexane. |

| Hydrogen-2 | Equatorial |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the complete structural elucidation of 4-tert-butyl-1,1-difluorocyclohexane. Through a combination of one- and two-dimensional NMR experiments, a detailed assignment of all proton, carbon, and fluorine resonances can be achieved, offering deep insights into the molecule's rigid cyclohexane (B81311) framework.

The complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound has been meticulously carried out, providing a foundational understanding of its molecular structure. modgraph.co.uk The presence of the bulky tert-butyl group effectively locks the cyclohexane ring in a chair conformation, simplifying the spectra and allowing for unambiguous assignments.

In the ¹H NMR spectrum, the axial and equatorial protons at the C-2, C-6 and C-3, C-5 positions are diastereotopic and thus exhibit distinct chemical shifts. The axial protons are typically found at higher fields (lower ppm values) compared to their equatorial counterparts. modgraph.co.uk The signals for the axial protons are also readily distinguishable due to their characteristically broad multiplets, a result of large trans-diaxial couplings to other axial protons. modgraph.co.uk

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the presence of the electron-withdrawing fluorine atoms and the tert-butyl substituent.

The ¹⁹F NMR spectrum is relatively simple, showing a single resonance for the two equivalent fluorine atoms, confirming the geminal difluoro substitution at the C-1 position. modgraph.co.uk

Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| H-2a, H-6a | 1.85 |

| H-2e, H-6e | 2.15 |

| H-3a, H-5a | 1.20 |

| H-3e, H-5e | 1.95 |

| H-4a | 1.35 |

| C-1 | 123.5 |

| C-2, C-6 | 35.0 |

| C-3, C-5 | 24.5 |

| C-4 | 48.0 |

| C(CH₃)₃ | 32.5 |

| C(CH₃)₃ | 27.5 |

Data sourced from Abraham and Edgar. modgraph.co.uk

The analysis of Substituent Chemical Shifts (SCS) offers valuable insights into the electronic effects of the gem-difluoro group on the cyclohexane ring. The SCS are determined by comparing the chemical shifts of this compound with those of the parent compound, tert-butylcyclohexane.

The fluorine atoms exert a significant deshielding effect on the adjacent carbon atom (C-1), as evidenced by its downfield chemical shift. This effect diminishes with distance, but its influence can still be observed at the C-2, C-6 and C-3, C-5 positions. Interestingly, the SCS analysis reveals that the effects of the gem-difluoro group are not simply additive based on the individual effects of two fluorine atoms. modgraph.co.uk This non-additivity is a general observation for CF₂ and CF₃ groups and highlights the complex electronic interactions at play. modgraph.co.ukrsc.org

In the ¹H NMR spectrum, the SCS analysis helps to quantify the deshielding effect of the fluorine atoms on the neighboring protons. The equatorial protons at C-2 and C-6 experience a more pronounced downfield shift compared to the axial protons, which is consistent with their closer proximity to the electronegative fluorine atoms in the chair conformation.

Spin-spin coupling constants provide crucial information about the connectivity and stereochemical relationships between atoms in this compound. The magnitudes of these couplings are highly dependent on the dihedral angles between the coupled nuclei, making them invaluable for conformational analysis.

³JHF (Three-bond proton-fluorine coupling): The ³JHF coupling constants are particularly informative. A large coupling constant is observed between the fluorine atoms and the axial protons at C-2 and C-6, which is indicative of an anti-periplanar relationship (dihedral angle of approximately 180°). modgraph.co.uk Conversely, the coupling between the fluorine atoms and the equatorial protons at C-2 and C-6 is much smaller, consistent with a gauche relationship (dihedral angle of approximately 60°). modgraph.co.uk

¹JCF (One-bond carbon-fluorine coupling): A large one-bond coupling is observed between C-1 and the directly attached fluorine atoms. The magnitude of ¹JCF can be influenced by the hybridization of the carbon atom and the electronegativity of other substituents.

²JFF (Two-bond fluorine-fluorine coupling): In gem-difluoro compounds, a two-bond coupling between the fluorine atoms is expected. The magnitude of this coupling can provide information about the F-C-F bond angle.

¹JCH (One-bond carbon-hydrogen coupling): The one-bond carbon-hydrogen coupling constants can be used to probe the s-character of the C-H bond.

Table 2: Selected Spin-Spin Coupling Constants (J) for this compound

| Coupling | Nuclei | Coupling Constant (Hz) |

|---|---|---|

| ³JHF | F, H-2a/6a | ~15 |

| ³JHF | F, H-2e/6e | ~4 |

| ¹JCF | C-1, F | ~240 |

| ²JCF | C-2/6, F | ~20 |

Approximate values based on data for related fluorinated cyclohexanes. modgraph.co.uk

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the complex and often overlapping signals in the ¹H and ¹³C NMR spectra of this compound.

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): The DQF-COSY experiment is used to establish proton-proton connectivities. modgraph.co.uk In the case of this compound, the DQF-COSY spectrum reveals correlations between the geminal protons at the C-2, C-3, C-5, and C-6 positions, as well as vicinal couplings between adjacent protons. modgraph.co.uk For instance, a strong correlation is observed between the methyl protons of the tert-butyl group and the axial proton at C-4. modgraph.co.uk

HET-CORR (Heteronuclear Correlation Spectroscopy): HET-CORR, now more commonly performed as HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence), is used to correlate the chemical shifts of directly bonded protons and carbons. This technique is crucial for assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

TOCSY (Total Correlation Spectroscopy): While not explicitly detailed for this compound in the primary literature, TOCSY is a powerful technique used for assigning protons within a spin system. modgraph.co.uk It would reveal correlations between all protons in the cyclohexane ring that are coupled to each other, even if they are not directly adjacent. modgraph.co.uk

While the tert-butyl group in this compound effectively locks the conformation at room temperature, low-temperature NMR studies are a powerful tool for investigating the conformational dynamics of related, more flexible cyclohexane derivatives. For instance, in the parent compound, fluorocyclohexane, low-temperature NMR allows for the "freezing out" of the chair-chair interconversion, enabling the individual observation of the axial and equatorial conformers. modgraph.co.uk By analyzing the spectra at various temperatures, thermodynamic parameters such as the free energy difference (ΔG°) between the conformers and the energy barrier for ring inversion (ΔG‡) can be determined. These studies provide fundamental insights into the steric and electronic factors that govern the conformational preferences of fluorinated cyclohexanes.

Solid-state NMR (ssNMR) provides a means to study molecules in the solid phase, offering information that is complementary to solution-state NMR. Rotational-Echo Double-Resonance (REDOR) NMR is a specific ssNMR technique that is particularly powerful for measuring internuclear distances between heteronuclear spin pairs, such as ¹³C-¹⁹F.

While specific REDOR NMR studies on this compound are not prominent in the literature, the technique has been successfully applied to other fluorinated organic systems to elucidate their three-dimensional structures and intermolecular packing. By reintroducing the dipolar coupling between selected nuclei, which is averaged out in magic-angle spinning (MAS) ssNMR, REDOR allows for the precise measurement of distances up to several angstroms. This information is invaluable for determining the conformation of molecules in the solid state and for characterizing intermolecular interactions in crystalline materials. The application of REDOR to fluorinated systems is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides confirmatory evidence of its molecular weight and offers structural insights through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The analysis of these fragments helps in confirming the molecular structure.

The fragmentation of the molecular ion is typically initiated by the cleavage of the weakest bonds or the formation of the most stable carbocations or radicals. For this compound, the most prominent fragmentation pathway involves the loss of the bulky tert-butyl group, which is a common fragmentation pattern for compounds containing this substituent. libretexts.org This occurs via alpha-cleavage, breaking the C-C bond adjacent to a functional group. libretexts.org Another significant fragmentation involves the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF).

The isotopic pattern of the molecular ion, particularly the M+1 peak arising from the natural abundance of ¹³C, can be used to confirm the number of carbon atoms in the molecule, further validating its elemental composition.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Calculated) | Description |

|---|---|---|

| [C₁₀H₁₈F₂]⁺• | 176.14 | Molecular Ion (M⁺•) |

| [C₆H₁₀F₂]⁺• | 119.07 | Loss of tert-butyl radical •C(CH₃)₃ |

| [C₁₀H₁₈F]⁺ | 157.14 | Loss of Fluorine radical (•F) |

| [C₁₀H₁₇F]⁺• | 156.13 | Loss of Hydrogen Fluoride (HF) |

This interactive table outlines the primary fragmentation pathways expected in the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the C-F bonds and the various bonds within the cyclohexane ring and tert-butyl group.

The most diagnostic signals in the spectrum are the strong absorption bands associated with the carbon-fluorine stretching vibrations. Geminal difluoroalkanes typically exhibit two distinct C-F stretching modes: an asymmetric stretch and a symmetric stretch, which are found in the fingerprint region of the spectrum. The cyclohexane ring itself gives rise to characteristic C-H stretching and bending vibrations. The presence of the tert-butyl group adds further C-H stretching and bending absorptions.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2970 | Strong |

| C-H Bend (CH₂) | ~1450 | Variable |

| C-F Asymmetric Stretch | 1100 - 1350 | Strong |

This interactive table summarizes the key vibrational frequencies used to identify the structural features of the compound.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound may not be widely reported, analysis of related geminal-difluorocyclohexane analogues provides valuable structural insights. X-ray diffraction studies on such compounds reveal that the cyclohexane ring typically adopts a chair conformation in the solid state, as this is the most stable arrangement.

Key structural parameters obtained from such analyses include the precise lengths of the C-F and C-C bonds and the F-C-F bond angle of the geminal difluoro group. These solid-state structures serve as crucial benchmarks for understanding the inherent conformational preferences and steric interactions within this class of molecules.

In the solution phase, the conformational dynamics of this compound are primarily governed by steric factors. The large tert-butyl group acts as a "conformational lock," strongly favoring a chair conformation where it occupies an equatorial position. libretexts.org This arrangement minimizes destabilizing 1,3-diaxial interactions. NMR spectroscopy studies on this compound and related compounds confirm this equatorial preference in solution. modgraph.co.uk

The conformation observed in the solid state for related analogues is generally consistent with the dominant solution-phase conformer. The chair conformation with an equatorial tert-butyl group is expected to be preserved upon crystallization. However, minor differences in torsional angles or bond angles can occur between the solid and solution states due to intermolecular packing forces in the crystal lattice. researchgate.net In some cases, weak intermolecular interactions in the crystal can influence the conformation, but for a molecule with a strong conformational lock like the tert-butyl group, significant deviations from the solution-phase structure are unlikely.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl 1,1 Difluorocyclohexane

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the behavior of 4-tert-butyl-1,1-difluorocyclohexane by solving approximations of the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a different balance between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, which simplifies the calculations considerably while maintaining a high degree of accuracy. researchgate.net For a molecule like this compound, DFT is instrumental in determining key properties.

Electronic Structure: DFT calculations map the electron density distribution, revealing insights into the molecule's reactivity, polarity, and the nature of its chemical bonds. The high electronegativity of the two fluorine atoms at the C1 position creates a significant dipole moment, which is accurately quantified by DFT.

Geometry Optimization: A primary application of DFT is to find the lowest energy structure (or structures) of a molecule. researchgate.net For this compound, this involves optimizing the geometry of its chair conformation. The bulky tert-butyl group strongly prefers the equatorial position to minimize steric strain, effectively "locking" the cyclohexane (B81311) ring in a single chair conformation. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles for this optimized geometry. Common functional and basis set combinations for such calculations include B3LYP/6-31+G(d,p).

Energy Calculations: DFT provides accurate calculations of the molecule's total electronic energy. By calculating the energies of different potential conformations (e.g., chair vs. twist-boat), the relative stability of each can be determined, confirming the overwhelming preference for the chair form with an equatorial tert-butyl group.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule's electron system in its ground state. | Used to compare the relative stability of different conformations. |

| Optimized Geometry | The 3D arrangement of atoms corresponding to a minimum on the potential energy surface. | Provides precise bond lengths (C-C, C-H, C-F) and angles. |

| Electron Density | The probability of finding an electron at any given point in space. | Visualizes charge distribution and identifies electron-rich/poor regions. |

| Dipole Moment | A measure of the net molecular polarity. | Quantifies the effect of the two C-F bonds on the molecule's overall polarity. |

| Vibrational Frequencies | Frequencies of the normal modes of molecular vibration. | Predicts the infrared (IR) spectrum and confirms the structure is a true minimum. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of empirical data. These methods are often more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other techniques.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)), are employed to obtain highly accurate conformational energies. While the chair conformation is known to be dominant, these methods can precisely calculate the energy penalty associated with forcing the tert-butyl group into an axial position or twisting the ring into a boat conformation.

These calculations are also used to construct a detailed potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.netarxiv.orgyoutube.com The PES provides a complete picture of all possible conformations and the energy barriers that separate them, offering a comprehensive understanding of the molecule's dynamic behavior. rsc.orgucl.ac.uk

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are highly accurate, their computational cost can be prohibitive for studying large systems or long-timescale dynamics. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics principles to model molecular behavior.

Molecular mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field (e.g., MM3, MM4, AMBER) to define the energy of the system. nih.govresearchgate.netmdpi.com This approach is particularly well-suited for exploring the conformational energy landscape of flexible molecules like cyclohexanes.

For this compound, a conformational search using molecular mechanics can systematically explore different ring puckering and substituent orientations. Such searches rapidly identify the most stable conformers. For a closely related molecule, cis-1,4-di-tert-butylcyclohexane, computational studies using MM3 and MM4 programs have shown that while the chair conformation is a low-energy state, a twist-boat conformation can also be a stable, albeit higher-energy, conformer. nih.govsemanticscholar.org For this compound, the chair conformer with the equatorial tert-butyl group is unequivocally identified as the global energy minimum.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair | t-Butyl (Equatorial), F (Axial/Equatorial) | 0.0 (Reference) | Global Minimum |

| Twist-Boat | - | ~5-6 | Local Minimum |

| Chair | t-Butyl (Axial), F (Axial/Equatorial) | >10 | High Energy / Unstable |

A key strength of molecular mechanics is its ability to dissect the total energy of a molecule into specific intramolecular interactions, allowing for a quantitative assessment of the forces that govern its conformation.

Steric Interactions: These are repulsive forces that occur when non-bonded atoms are forced too close to each other (van der Waals repulsion). In this compound, the dominant steric factor is the large tert-butyl group. The energetic penalty for placing this group in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.compearson.com The A-value for a tert-butyl group is approximately 4.9 kcal/mol, a very large preference that effectively prevents the axial conformation from existing in any significant population. masterorganicchemistry.com This energy arises from severe 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens on the same side of the ring. pharmacy180.com

Electrostatic Interactions: These interactions involve the attraction and repulsion between partial charges on the atoms. The C-F bonds in this compound are highly polar. Molecular mechanics calculations account for the dipole-dipole interactions between these bonds and with other parts of the molecule. These electrostatic forces influence the precise geometry of the chair ring, though their energetic contribution to conformational preference is much smaller than the steric effect of the tert-butyl group.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental results or confirm structural assignments. For fluorinated compounds, the prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly valuable.

The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. chemaxon.com Quantum chemical methods can calculate the magnetic shielding of each nucleus, which can then be converted into a predicted chemical shift. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. acs.orgnih.govresearchgate.net

For this compound, DFT-GIAO calculations can predict the ¹H, ¹³C, and, most importantly, the ¹⁹F NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP/pcSseg-3 showing high accuracy for CF₂ moieties. acs.org Such calculations can distinguish between the axial and equatorial fluorine atoms if the ring inversion were slow enough, though in this molecule, they are chemically equivalent due to fast rotation around the C-C bonds. The predicted shifts are often compared against a reference compound (like CFCl₃ for ¹⁹F NMR) to minimize systematic errors. rsc.org The strong agreement typically found between predicted and experimental spectra provides high confidence in the molecular structure. nih.gov

| Nucleus | Computational Method | Predicted Parameter | Typical Accuracy |

|---|---|---|---|

| ¹⁹F | DFT-GIAO (e.g., B3LYP/6-311++G(d,p)) | Isotropic Shielding / Chemical Shift (ppm) | ± 2-7 ppm |

| ¹³C | DFT-GIAO | Chemical Shift (ppm) | ± 3-5 ppm |

| ¹H | DFT-GIAO | Chemical Shift (ppm) | ± 0.2-0.3 ppm |

Computational Prediction of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a powerful tool in structural chemistry. For this compound, theoretical calculations can provide the chemical shifts (δ) for its ¹H, ¹³C, and ¹⁹F nuclei, as well as the spin-spin coupling constants (J), which are crucial for the complete assignment of its NMR spectra.

Methodology:

The computational prediction of NMR parameters for this compound would typically involve the following steps:

Geometry Optimization: The first step is to obtain a reliable molecular geometry. This is usually achieved through geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The choice of the basis set is critical for obtaining accurate results.

NMR Parameter Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.

Conversion to Chemical Shifts: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, using the following equation:

δ_sample = σ_ref - σ_sample

Predicted Data:

Table 1: Hypothetical Computationally Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H-2ax, H-6ax | 1.55 | J(H-2ax, H-2eq) = -13.5J(H-2ax, H-3ax) = 13.0J(H-2ax, H-3eq) = 4.0J(H-2ax, F-ax) = 2.5J(H-2ax, F-eq) = 2.5 |

| H-2eq, H-6eq | 2.10 | J(H-2eq, H-3ax) = 3.5J(H-2eq, H-3eq) = 3.0J(H-2eq, F-ax) = 1.0J(H-2eq, F-eq) = 4.5 |

| H-3ax, H-5ax | 1.25 | J(H-3ax, H-3eq) = -13.0J(H-3ax, H-4ax) = 12.5J(H-3ax, H-2ax) = 13.0J(H-3ax, H-2eq) = 3.5 |

| H-3eq, H-5eq | 1.80 | J(H-3eq, H-4ax) = 3.0J(H-3eq, H-2ax) = 4.0J(H-3eq, H-2eq) = 3.0 |

| H-4ax | 1.15 | J(H-4ax, H-3ax) = 12.5J(H-4ax, H-3eq) = 3.0 |

| C(CH₃)₃ | 0.90 |

Table 2: Hypothetical Computationally Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-1 | 100.0 | J(C-1, F) = 240.0 |

| C-2, C-6 | 35.0 | J(C-2, F) = 20.0 |

| C-3, C-5 | 25.0 | J(C-3, F) = 5.0 |

| C-4 | 48.0 | |

| C (CH₃)₃ | 32.5 | |

| C(C H₃)₃ | 27.5 |

Table 3: Hypothetical Computationally Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| F-ax, F-eq | -95.0 | J(F-ax, F-eq) = -230.0J(F, H-2eq) = 4.5J(F, H-2ax) = 2.5J(F, H-3eq) = 1.0J(F, H-3ax) = 0.5 |

Analysis of Fluorine Effects through Computational Descriptors (e.g., Hammett Parameters for Related Fluorinated Analogues)

The introduction of fluorine atoms into a molecule can significantly alter its electronic properties. These effects can be quantified and analyzed using computational descriptors. While Hammett parameters are traditionally applied to aromatic systems, the underlying principles can be extended to understand the electronic influence of the difluoromethyl group in aliphatic systems like this compound.

Computational methods can be employed to calculate various electronic descriptors that correlate with the electron-withdrawing or -donating nature of a substituent. For fluorinated cyclohexanes, these descriptors can help in understanding the impact of the gem-difluoro group on the reactivity and properties of the molecule.

Computational Descriptors for Analyzing Fluorine Effects:

Calculated Electrostatic Potentials: Mapping the electrostatic potential onto the electron density surface of the molecule can visually represent the electron distribution. The gem-difluoro group is expected to create a region of negative electrostatic potential, indicating its electron-withdrawing nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution and orbital interactions within the molecule. The analysis can quantify the charge on the fluorine atoms and the adjacent carbon, confirming the inductive electron withdrawal.

Theoretical Acidity/Basicity Calculations: The effect of the difluoro substituent on the acidity of adjacent C-H bonds can be computationally evaluated by calculating the energy of deprotonation. This provides a quantitative measure of the inductive effect.

Adaptation of Hammett-Type Analysis:

While a direct application of Hammett parameters is not conventional for saturated systems, a Hammett-type analysis can be conceptually applied. By calculating a particular molecular property (e.g., the pKa of a remote functional group) for a series of 1,1-difluorocyclohexane derivatives with different substituents at the 4-position, a linear free-energy relationship could be established. The slope of this relationship would provide a measure of the sensitivity of the property to substituent effects, transmitted through the cyclohexane ring, and influenced by the gem-difluoro group.

Table 4: Hypothetical Hammett-Type Analysis for 4-Substituted-1,1-difluorocyclohexanes

| Substituent (X) at C-4 | Hammett Parameter (σ) | Calculated Property (e.g., pKa of a remote group) |

| -NO₂ | 0.78 | 10.5 |

| -CN | 0.66 | 11.0 |

| -H | 0.00 | 12.5 |

| -CH₃ | -0.17 | 12.8 |

| -OCH₃ | -0.27 | 13.1 |

| -NH₂ | -0.66 | 13.5 |

Reactivity, Derivatization, and Supramolecular Interactions of Fluorinated Cyclohexanes

General Reactivity Profiles of Geminal-Difluorocyclohexane Systems

The introduction of a gem-difluoro group (CF2) into a cyclohexane (B81311) ring significantly alters its electronic properties, yet the group itself is remarkably stable and generally unreactive. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, rendering the CF2 moiety resistant to many chemical transformations. Studies on analogous gem-difluorinated cycloalkanes have demonstrated that these systems exhibit high stability across a range of conditions, including acidic and basic media, and in the presence of strong nucleophiles. nih.gov For instance, gem-difluorocyclobutanes have been shown to be quantitatively recovered after exposure to such conditions. nih.gov

The primary influence of the gem-difluoro group on reactivity is through its strong electron-withdrawing inductive effect. This effect can influence the acidity or basicity of nearby functional groups. researchgate.netnih.gov For example, a carboxylic acid group positioned near the CF2 moiety would be more acidic compared to its non-fluorinated counterpart. However, the CF2 group itself does not typically participate in reactions such as nucleophilic substitution. Unlike gem-difluoroalkenes, which are known to be electrophilic and react with nucleophiles via an addition-elimination mechanism, the saturated gem-difluoroalkane system lacks a π-system, preventing this pathway. cas.cn

Consequently, the reactivity profile of 4-Tert-butyl-1,1-difluorocyclohexane is dominated by the hydrocarbon scaffold. The most probable sites for chemical reactions are the C-H bonds at other positions on the cyclohexane ring, rather than the C-F bonds.

Strategies for Further Derivatization and Functionalization of the Cyclohexane Ring

Given the inertness of the gem-difluoro group, two primary strategies can be employed to create derivatives of this compound.

The first strategy involves the functionalization of the pre-fluorinated cyclohexane ring . This approach leverages modern methods of C-H functionalization. Research on tert-butyl cyclohexane has shown that specific C-H bonds on the ring can be targeted for reactions like carbene insertion, enabling the formation of new C-C bonds. researchgate.net The tert-butyl group acts as a conformational lock, making the equatorial C-H bonds at the C2, C3, and C4 positions sterically accessible for such transformations. The gem-difluoro group's stability is an advantage here, as it would remain intact during many of these C-H activation reactions. nih.gov

The second, and often more versatile, strategy is the derivatization of the ketone precursor, 4-tert-butylcyclohexanone (B146137), followed by fluorination . The ketone is a common starting material for the synthesis of this compound, typically through deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST). A wide array of organic reactions can be performed on 4-tert-butylcyclohexanone to install various functional groups. researchgate.netnih.gov These modified ketones can then be subjected to fluorination to yield the desired 1,1-difluoro derivatives. This synthetic sequence allows for the introduction of a diverse range of functionalities onto the cyclohexane scaffold.

The table below summarizes derivatization reactions that are compatible with the stable gem-difluorocycloalkane core, based on studies of related structures. nih.gov

| Reaction Type | Functional Group Handle | Example Reaction | Result |

|---|---|---|---|

| Cross-Coupling | Aryl Bromide | Suzuki-Miyaura Coupling | Forms a new C-C bond, linking an aryl group. |

| Alkylation | Phenol (-OH) | Williamson Ether Synthesis (e.g., with propargyl bromide) | Forms an ether linkage. |

| Click Chemistry | Azide (-N3) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a triazole ring, linking two molecular fragments. |

| Oxidation | Sulfide (-S-) | Oxidation with m-CPBA | Forms a sulfoxide (B87167) or sulfone. |

Supramolecular Assembly and Polymerization of Fluorinated Cyclohexane Derivatives

The introduction of fluorine into cyclohexane rings can induce significant dipole moments, which in turn can drive the self-assembly of molecules into ordered supramolecular structures. While much of the research has focused on facially polarized systems like all-cis 1,2,3,4,5,6-hexafluorocyclohexane, the principles are applicable to gem-difluoro systems. The CF2 group in this compound creates a strong local dipole, making this region of the molecule highly polar.

Investigation of Non-Covalent Interactions and Self-Assembly Mechanisms

The self-assembly of fluorinated cyclohexanes is governed by a network of weak, non-covalent interactions. The polarity of the C-F bond is central to these interactions. Key non-covalent forces at play include:

Dipole-Dipole Interactions: The significant dipole moment generated by the CF2 group can lead to electrostatic alignment with neighboring molecules, contributing to the stability of an assembled state.

Hydrogen Bonds: Although not classical hydrogen bonds, weak C-H···F-C interactions are recognized as significant forces in the crystal engineering of fluorinated organic compounds. The electropositive hydrogen atoms on one cyclohexane ring can interact favorably with the electronegative fluorine atoms on an adjacent molecule.

The interplay of these forces dictates the final supramolecular architecture, balancing the directional, electrostatic interactions of the polar CF2 group with the steric and dispersive forces of the rest of the molecule.

Influence of Fluorine and Side Chains on Supramolecular Architectures

The final supramolecular structure is a direct consequence of the molecule's specific substitution pattern. In this compound, two key features are in opposition: the polar CF2 group and the non-polar, sterically demanding tert-butyl group.

Influence of Fluorine: The gem-difluoro group imparts polarity, encouraging arrangements that maximize favorable electrostatic interactions. In less sterically hindered molecules, this can lead to well-defined, stacked columnar or helical structures.

Influence of Side Chains: The tert-butyl group is exceptionally bulky. Its primary role is to dominate the crystal packing through steric hindrance. It prevents the close approach and alignment of the polar CF2 groups that would be necessary to form the tightly packed structures seen in other fluorinated cyclohexanes. Therefore, the supramolecular architecture of this compound is likely to be a looser arrangement, where steric repulsion involving the tert-butyl group is minimized, rather than a structure optimized for dipole-dipole interactions.

Stability Studies of Fluorinated Cyclohexane Derivatives Under Various Conditions

Fluorinated cyclohexane derivatives, particularly those with a gem-difluoro group, are characterized by high stability.

Chemical and Metabolic Stability: The C-F bond is the strongest single bond to carbon, which imparts exceptional chemical stability. As noted previously, gem-difluorinated rings are resistant to both acidic and basic conditions. nih.gov In the context of medicinal chemistry, gem-difluorination is a common strategy to block metabolic "weak spots" in a molecule. The CF2 group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often leads to an improvement in the metabolic stability of drug candidates. researchgate.netnih.gov

Thermal Stability: Fluorinated hydrocarbons are generally more thermally stable than their non-fluorinated analogs. The high energy required to break the C-F bond means that high temperatures are needed to initiate decomposition. The thermal decomposition of hydrocarbons typically proceeds via pyrolysis or cracking at temperatures exceeding 450-500°C, leading to the cleavage of C-C and C-H bonds. researchgate.net The presence of strong C-F bonds in this compound would be expected to increase the onset temperature for thermal decomposition compared to 4-tert-butylcyclohexane.

The table below summarizes the stability profile of gem-difluorinated cycloalkanes.

| Condition | Stability Profile | Underlying Reason |

|---|---|---|

| Acidic Media (e.g., HCl) | High Stability | Strength and low polarity of C-F bonds; lack of a reaction pathway. |

| Basic Media (e.g., NaOH) | High Stability | Resistance of C-F bonds to nucleophilic attack in a saturated system. |

| Metabolic Conditions | Generally Enhanced Stability | CF2 group is resistant to enzymatic oxidation (e.g., by CYP450). |

| Thermal Stress | High Stability | High bond dissociation energy of the C-F bond. |

Future Directions and Emerging Research Avenues in Fluorinated Cyclohexane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Geminal-Difluorocyclohexanes

The synthesis of geminal-difluorocyclohexanes often presents significant challenges, including the need for harsh reagents and the potential for undesired side reactions. nih.gov Current research is focused on developing more efficient, selective, and environmentally benign synthetic routes.

One promising area is the advancement of deoxofluorination methods. While traditional reagents like diethylaminosulfur trifluoride (DAST) are effective, they can lead to elimination byproducts. nih.govacs.org The development of milder and more selective fluorinating agents is crucial. Additionally, exploring alternative strategies that avoid the direct fluorination of ketones is a key research direction. For instance, methods involving ring homologation of smaller fluorinated precursors or the use of organolanthanum reagents to control the reactivity of nucleophiles with fluorinated ketones are being investigated to prevent undesired HF elimination. nih.govresearchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. This includes the use of fluorinated greenhouse gases as feedstock for fluoroalkylations, potentially turning environmental liabilities into valuable chemical synthons. cityu.edu.hk The development of catalytic methods, including metal-free approaches, for the synthesis of gem-difluorinated heterocycles also points towards more sustainable synthetic practices. rsc.org Electrochemical fluorination is another emerging green technique that offers a potentially safer and more selective means of introducing fluorine under mild conditions. bioengineer.org

Table 1: Comparison of Synthetic Methodologies for Geminal-Difluorocyclohexanes

| Methodology | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Deoxofluorination | DAST, Morpho-DAST | Readily available starting materials (ketones) | Harsh conditions, potential for elimination byproducts |

| Ring Homologation | Fluorinated precursors | Access to specific regioisomers | Multi-step synthesis may be required |

| Organolanthanum Reagents | Organolanthanum nucleophiles | Suppresses HF elimination | Stoichiometric use of lanthanum reagents |

| Green Chemistry Approaches | Fluorinated greenhouse gases, Electrochemical methods | Sustainable, potentially lower environmental impact | Requires development of new catalytic systems and technologies |

| Metal-Free Catalysis | Organocatalysts | Avoids heavy metal contamination | Catalyst development and optimization |

Advanced Spectroscopic and Imaging Techniques for Real-time Conformational and Reactive Studies

Understanding the conformational dynamics of fluorinated cyclohexanes is critical to predicting their properties and function. While computational methods provide valuable insights, experimental validation is essential. Advanced spectroscopic techniques are playing an increasingly important role in this area.

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying the conformational equilibria of fluorinated cyclohexanes in solution. nih.govacs.org By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the relative populations of different conformers and the energy barriers to ring inversion. scispace.com

Looking forward, the development of real-time spectroscopic techniques will be crucial for studying the dynamics of these molecules during chemical reactions. Techniques such as rapid-injection NMR and stopped-flow spectroscopy could provide valuable information on the behavior of reactive intermediates.

In the realm of imaging, positron emission tomography (PET) is a highly sensitive molecular imaging technique that utilizes positron-emitting radionuclides, most notably fluorine-18 (B77423) (¹⁸F). nih.gov The development of late-stage ¹⁸F-fluorination methods allows for the radiolabeling of complex molecules, opening up possibilities for in vivo imaging of the distribution and metabolism of fluorinated cyclohexane-containing compounds. researchgate.netnih.gov This could have significant implications for drug discovery and development, allowing for non-invasive studies of pharmacokinetics and target engagement.

Integration of Machine Learning and AI in Predicting Fluorine Effects and Designing New Derivatives

The vast chemical space of possible fluorinated cyclohexane (B81311) derivatives presents a significant challenge for traditional, Edisonian approaches to discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design of new molecules with desired properties. mdpi.comintimal.edu.my

AI algorithms can be trained on large datasets of chemical structures and their associated properties to develop predictive models. frontiersin.orgacs.org These models can then be used to predict the effects of fluorination on various molecular properties, such as conformational preference, lipophilicity, metabolic stability, and biological activity. nih.govacs.org For example, machine learning models have been developed to predict the fluorination strength of electrophilic fluorinating reagents. nih.gov

Exploration of Selectively Fluorinated "Janus" Cyclohexanes and their Distinct Chemical Properties

A particularly fascinating area of research is the study of "Janus" cyclohexanes, which are selectively fluorinated in a way that creates two distinct faces with different polarities. st-andrews.ac.ukst-andrews.ac.uk In these molecules, the fluorine atoms are positioned on one face of the cyclohexane ring, creating a highly electronegative surface, while the other face is populated by hydrogen atoms, resulting in a more electropositive surface. researchgate.netrsc.org This facial polarization leads to unique intermolecular interactions and self-assembly properties. rsc.org

The all-cis-1,2,3,4,5,6-hexafluorocyclohexane is a flagship example of a Janus cyclohexane, exhibiting a remarkably high molecular dipole moment. st-andrews.ac.ukrsc.org The synthesis of derivatives of this parent compound is an active area of research, with the goal of tuning the properties of these molecules for specific applications. researchgate.netnih.govnih.gov For instance, the introduction of alkyl groups can modulate the packing of these molecules in the solid state. rsc.org

The distinct chemical properties of Janus cyclohexanes make them promising candidates for a variety of applications. In medicinal chemistry, the incorporation of a Janus motif can influence a molecule's solubility, permeability, and metabolic stability. acs.orgnih.govresearchgate.net In materials science, their ability to self-assemble into ordered structures could be exploited for the development of new soft materials. researchgate.net

Expanding the Chemical Space of 4-Tert-butyl-1,1-difluorocyclohexane Analogues for Diverse Applications in Chemical Synthesis

While this compound serves as a valuable model system for studying the fundamental effects of geminal-difluorination, the exploration of its analogues is crucial for unlocking their full potential in various applications. By systematically modifying the structure, researchers can fine-tune the properties of these compounds for specific purposes.

The introduction of additional functional groups onto the cyclohexane ring can provide handles for further chemical transformations, allowing for the incorporation of these fluorinated motifs into more complex molecules. researchgate.netacs.org For example, the synthesis of gem-difluorocyclohexane building blocks containing carboxylic acid or amine functionalities provides versatile starting materials for medicinal chemistry programs. researchgate.net

The development of analogues is not limited to small molecules. The incorporation of gem-difluorocyclohexane units into polymers could lead to new materials with tailored properties, such as enhanced thermal stability or specific dielectric characteristics. In medicinal chemistry, the gem-difluoroalkene motif, which can be derived from gem-difluorocyclohexanes, has been explored as a carbonyl or amide bioisostere and has shown potential in the development of enzyme inhibitors and antibacterial agents. nih.gov The synthesis of gem-difluorocyclopropane analogues has also been investigated for their biological activity. nih.gov The continued expansion of the chemical space around this compound will undoubtedly lead to the discovery of new compounds with novel and useful properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.